1-Ethylpyridinium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

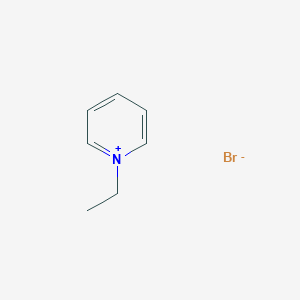

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFDKXBSQCTIKH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-96-2 (Parent) | |

| Record name | 1-Ethylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049238 | |

| Record name | 1-Ethylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1906-79-2 | |

| Record name | Ethylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1906-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-ethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLPYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N427S02532 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-ethylpyridinium bromide, a versatile ionic liquid with applications in electrochemistry, catalysis, and as a reactive intermediate in organic synthesis.[1][2][3] This document details two primary synthetic methodologies, offering a comparative analysis of their reaction parameters and outcomes. Furthermore, it provides detailed experimental protocols and characterization data to assist researchers in the successful preparation and verification of this compound.

Core Synthesis Data

The following table summarizes the key quantitative data for two distinct methods of synthesizing this compound from pyridine and ethyl bromide.

| Parameter | Microwave/Ultrasound-Assisted Synthesis | Conventional Reflux Synthesis |

| Reactant Molar Ratio | Pyridine: 4.0 mol, Ethyl Bromide: 4.2 mol | Pyridine: 1.0 mol, Ethyl Bromide: 1.1 mol |

| Solvent | None (Neat) | Toluene |

| Temperature | 50 °C | 70 °C |

| Reaction Time | 60 minutes | 24 hours |

| Yield | 89%[4] | Not explicitly reported, but generally high |

| Melting Point (°C) | 117-121[4] | 118.16[5] |

| Decomposition Temp (°C) | Not Reported | 207[5] |

| Appearance | White to almost white powder/crystal[4] | White agglomerated crystalline powder or crystals |

Reaction Pathway

The synthesis of this compound is a classic example of a quaternization reaction, specifically the Menshutkin reaction, where a tertiary amine (pyridine) is alkylated by an alkyl halide (ethyl bromide) to form a quaternary ammonium salt.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Method 1: Microwave and Ultrasound-Assisted Synthesis

This modern approach utilizes microwave and ultrasound energy to accelerate the reaction, leading to a significantly reduced reaction time and high yield.

Materials:

-

Pyridine (4.0 mol)

-

Ethyl Bromide (4.2 mol)

-

1000 mL round-bottom flask

-

Combined ultrasound-microwave reactor

-

Cooling water condensation system

Procedure:

-

To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.[4]

-

Place the reaction mixture in a combined ultrasound-microwave reactor equipped with a cooling water condensation system to control the loss of volatile bromoethane.[4]

-

Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.[4]

-

Maintain the reaction temperature at 50 °C and allow the reaction to proceed for 60 minutes.[4]

-

Upon completion of the reaction, the product, this compound, is obtained with a calculated yield of 89%.[4]

-

The crude product can be purified by recrystallization.

Method 2: Conventional Synthesis under Reflux

This traditional method involves heating the reactants in a suitable solvent under reflux conditions. While it requires a longer reaction time, it is a robust and widely accessible technique.

Materials:

-

Pyridine (1.0 mol)

-

Ethyl Bromide (1.1 mol)

-

Toluene (80 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 mol of pyridine in 80 mL of toluene.

-

Slowly add 1.1 mol of ethyl bromide to the flask.

-

Heat the reaction mixture to 70 °C and maintain it under reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.

-

For further purification, recrystallize the crude this compound from a suitable solvent system, such as ethanol/ether or isopropanol. The product is a white crystalline solid.[5]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physicochemical Properties:

-

Appearance: White to almost white crystalline powder.[4]

-

Molecular Formula: C₇H₁₀BrN[5]

-

Molecular Weight: 188.07 g/mol [5]

-

Melting Point: 117-121 °C[4]

-

Solubility: Soluble in water.

-

Hygroscopic: The compound is sensitive to moisture and should be stored in a dry environment.

¹H NMR Spectroscopy: The structure of this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts (in ppm) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized below.

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| Pyridinium H (ortho) | Doublet | ~8.8 - 9.2 |

| Pyridinium H (para) | Triplet | ~8.5 - 8.7 |

| Pyridinium H (meta) | Triplet | ~8.0 - 8.2 |

| N-CH₂ | Quartet | ~4.6 - 4.8 |

| CH₃ | Triplet | ~1.5 - 1.7 |

Note: Chemical shifts can vary depending on the solvent and concentration.

This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers should always adhere to proper laboratory safety procedures when handling the reagents and performing the described experimental protocols.

References

- 1. EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 1906-79-2 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Ethylpyridinium Bromide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a quaternary ammonium salt with applications as an ionic liquid and a reagent in chemical synthesis.

Core Chemical Properties

This compound is a white to almost white crystalline solid.[1] It is hygroscopic and should be stored in a dry, cool, and dark place under an inert atmosphere.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C7H10BrN | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 188.07 g/mol | [3][4][6][7][9] |

| Melting Point | 117-122 °C | [1][2][3][9] |

| Appearance | White to almost white crystal or powder | [1][8] |

| Purity (HPLC) | >98.0% | [1] |

| Water Content (Karl Fischer) | ≤3.5% | [8] |

| Solubility in Water | Almost transparent | [2] |

Chemical Structure

This compound consists of a pyridinium cation and a bromide anion. The cation is formed by the quaternization of the nitrogen atom in the pyridine ring with an ethyl group. This structure imparts its properties as an ionic liquid.[10]

Chemical Identifiers:

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹H NMR: Proton nuclear magnetic resonance spectra are available for this compound.[11]

-

IR Spectrum: Infrared spectroscopy data is also available, which helps in identifying the functional groups present in the molecule.[4][12]

-

Mass Spectrum: Mass spectrometry data (electron ionization) has been compiled for this compound.[5][13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the quaternization reaction of pyridine with bromoethane.[9]

-

Reactants: 4.0 mol of pyridine and 4.2 mol of ethyl bromide are added to a 1000 mL round-bottom flask.

-

Reaction Conditions: The reaction mixture is placed in a combined ultrasound-microwave reactor. The ultrasonic power is set to 1000 W, and the microwave heating power is set to 800 W. The reaction temperature is maintained at 50 °C for 60 minutes. A cooling water condensation system is used to control the loss of volatile bromoethane.

-

Yield: Upon completion, the yield of this compound is approximately 89%.

Applications in Research and Development

This compound is utilized in various applications due to its unique properties as an ionic liquid.[10]

-

Electrochemical Systems: It is used as an ionic liquid electrolyte in studies of redox reactions, electrodeposition, and interfacial electrochemistry.[3]

-

Catalysis & Organic Synthesis: It serves as a polar ionic medium that can improve the selectivity and efficiency of acid-catalyzed and transition-metal-catalyzed reactions.[3] It is also employed as a phase transfer catalyst.[10]

-

Material Science: This compound is incorporated into ionic liquid-based composites and coatings to enhance conductivity, stability, and chemical resistance.[3]

-

Gas Absorption & Separation: Its ionic nature and tunable solubility make it suitable for selective gas capture and separation processes.[3]

-

Biomolecule Processing: It has been explored as a solvent for biopolymers and biomolecules, aiding in their solubility and stabilization.[3]

-

Green Chemistry: As a recyclable ionic liquid with low volatility, it supports the development of sustainable solvent systems.[3]

A notable historical application is its use in a mixture with aluminum chloride, which was one of the first ionic liquids used for the electrodeposition of aluminum, as described by Hurley and Wier in 1951.[9]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1][9]

-

Precautionary Statements: It is recommended to wash hands and face thoroughly after handling (P264) and to wear protective gloves and eye protection (P280).[1] In case of skin contact, wash with plenty of water.[1] If eye contact occurs, rinse cautiously with water for several minutes and remove contact lenses if present.[1]

Visualizations

Caption: Synthesis of this compound via quaternization.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. roco.global [roco.global]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 1906-79-2 [m.chemicalbook.com]

- 7. 1906-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 1-Ethylpyridiniumbromid – Wikipedia [de.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. This compound(1906-79-2) 1H NMR spectrum [chemicalbook.com]

- 12. This compound(1906-79-2) IR Spectrum [m.chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound | 1906-79-2 [chemicalbook.com]

An In-depth Technical Guide to 1-Ethylpyridinium Bromide (CAS: 1906-79-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpyridinium bromide (CAS: 1906-79-2) is a quaternary ammonium salt that has garnered significant attention as a versatile ionic liquid and a functional component in a variety of chemical processes. Its unique physicochemical properties, including high thermal stability and conductivity, make it a valuable material in electrochemistry, particularly as an electrolyte in applications such as zinc electrodeposition. Furthermore, its utility as a phase-transfer catalyst facilitates numerous organic reactions, enhancing reaction rates and yields. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, and in-depth experimental methodologies for its key applications. The document also explores its toxicological profile, including its effects on cell viability and proliferation, and visualizes the associated cellular signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is hygroscopic and should be stored in a dry environment.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 1906-79-2 | [1][2] |

| Molecular Formula | C₇H₁₀BrN | [3] |

| Molecular Weight | 188.07 g/mol | [3][4] |

| Melting Point | 117-121 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Soluble in water | [1] |

| Purity | >98.0% (HPLC) | [5] |

Synthesis

A straightforward and efficient one-step synthesis of this compound can be achieved through the quaternization of pyridine with ethyl bromide.[6]

Experimental Protocol: One-Step Synthesis

Materials:

-

Pyridine (4.0 mol)

-

Ethyl bromide (4.2 mol)

-

1000 mL round-bottom flask

-

Combined ultrasound-microwave reactor

-

Cooling water condensation system

Procedure:

-

To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.[6]

-

Place the reaction mixture in a combined ultrasound-microwave reactor equipped with a cooling water condensation system to minimize the loss of volatile ethyl bromide.[6]

-

Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.[6]

-

Maintain the reaction temperature at 50 °C for 60 minutes.[6]

-

Upon completion of the reaction, the product, this compound, is obtained with a typical yield of around 89%.[6]

Applications and Experimental Protocols

This compound's utility spans several areas of chemical research and development, primarily as a phase-transfer catalyst and an electrolyte.

Phase-Transfer Catalysis

As a phase-transfer catalyst, this compound facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. This is achieved by the pyridinium cation forming an ion pair with the reactant in the aqueous phase, which can then be transferred to the organic phase to react.

This protocol describes the oxidation of a primary alcohol to an aldehyde using an oxidizing agent in a two-phase system, catalyzed by this compound.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

Oxidizing agent (e.g., potassium dichromate(VI))

-

Sulfuric acid (dilute)

-

This compound

-

Organic solvent (e.g., dichloromethane)

-

Distillation apparatus

Procedure:

-

Prepare an acidic solution of the oxidizing agent by dissolving potassium dichromate(VI) in dilute sulfuric acid.

-

In a reaction vessel, create a two-phase system with the aqueous oxidizing solution and an organic solvent containing the primary alcohol.

-

Add a catalytic amount of this compound to the mixture.

-

Stir the mixture vigorously to ensure efficient phase transfer.

-

To obtain the aldehyde, use an excess of the alcohol and distill the aldehyde as it forms to prevent further oxidation to a carboxylic acid.[7]

-

For complete oxidation to a carboxylic acid, use an excess of the oxidizing agent and heat the mixture under reflux.[7]

Logical Workflow for Phase-Transfer Catalyzed Oxidation

Caption: Workflow of phase-transfer catalyzed alcohol oxidation.

Electrochemistry: Zinc Electrodeposition

This compound is utilized as an electrolyte additive in the electrodeposition of zinc. It can influence the morphology and quality of the zinc deposit.

This protocol outlines the use of this compound in an aqueous electrolyte for zinc electrodeposition.

Materials:

-

Zinc bromide (ZnBr₂) (50 mM)

-

This compound (50 mM)

-

Deionized water

-

Working electrode (e.g., glassy carbon)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare the aqueous electrolyte by dissolving 50 mM of zinc bromide and 50 mM of this compound in deionized water.[8]

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte.

-

Perform cyclic voltammetry to investigate the zinc deposition and stripping processes. A typical potential range would be from an initial potential to a switching potential more negative than -1.25 V versus Ag/AgCl.[8]

-

For bulk electrodeposition, apply a constant potential or current.

-

After deposition, the morphology of the zinc deposit can be analyzed using techniques such as scanning electron microscopy (SEM).

Experimental Setup for Zinc Electrodeposition

Caption: Diagram of the electrochemical cell for zinc electrodeposition.

Toxicology and Biological Effects

The toxicological profile of this compound, like many ionic liquids, is an area of active research. Studies on related pyridinium compounds provide insights into its potential biological effects.

Cytotoxicity

Research on 1-butylpyridinium bromide, a close structural analog, has demonstrated concentration-dependent cytotoxicity in human cancer cell lines (HeLa and MCF-7) and human embryonic kidney cells (HEK293T).[9][10] The pyridinium-based ionic liquid was found to be more cytotoxic than its imidazolium counterpart.[9]

| Cell Line | Compound | IC₅₀ (µmol/L) | Reference |

| HeLa | 1-Butylpyridinium bromide | 333.27 | [10] |

| MCF-7 | 1-Butylpyridinium bromide | 341.74 | [10] |

| HEK293T | 1-Butylpyridinium bromide | 328.98 | [10] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The cytotoxic effects of pyridinium bromides are linked to the induction of apoptosis and disruption of the cell cycle.[9][10] Treatment with 1-butylpyridinium bromide has been shown to induce a G0/G1 phase arrest in the cell cycle.[9] This is accompanied by the significant suppression of key cell cycle regulatory proteins, cyclin D1, CDK2, and CDK4.[9]

Signaling Pathway of Pyridinium Bromide-Induced Cytotoxicity

Caption: Pyridinium bromide induces G0/G1 cell cycle arrest and apoptosis.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.

GHS Hazard Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Precautionary Statements: P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves, eye protection).[5]

Conclusion

This compound is a pyridinium-based ionic liquid with significant potential in various chemical applications. Its efficacy as a phase-transfer catalyst and as an electrolyte component in electrochemical systems is well-documented. While its toxicological profile indicates a need for careful handling, its unique properties continue to make it a subject of interest for researchers in organic synthesis, materials science, and drug development. Further investigation into its specific biological interactions and the development of more sustainable applications will undoubtedly expand its utility in the future.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. roco.global [roco.global]

- 4. innospk.com [innospk.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 1906-79-2 [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Ethylpyridinium Bromide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Ethylpyridinium bromide, a versatile quaternary ammonium salt with significant applications in various scientific and industrial domains. This document outlines its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its key applications, particularly in the realm of chemical synthesis and electrochemistry.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀BrN | [1][2][3] |

| Molecular Weight | 188.065 g/mol | [1][2] |

| CAS Registry Number | 1906-79-2 | [1][2] |

Synthesis of this compound: An Experimental Protocol

The following section details a common and effective method for the synthesis of this compound. This protocol is based on the direct quaternization of pyridine with ethyl bromide.

Objective: To synthesize this compound from pyridine and ethyl bromide.

Materials:

-

Pyridine (4.0 mol)

-

Ethyl bromide (4.2 mol)

-

1000 mL round-bottom flask

-

Combined ultrasound-microwave reactor

-

Cooling water condensation system

Procedure:

-

To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.[4]

-

Place the reaction mixture in a combined ultrasound-microwave reactor.[4]

-

To prevent the loss of volatile ethyl bromide, a cooling water condensation system should be employed.[4]

-

Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.[4]

-

Maintain the reaction temperature at 50 °C for a duration of 60 minutes.[4]

-

Upon completion of the reaction, the product, this compound, will be formed. The reported yield for this specific protocol is 89%.[4]

Key Applications in Research and Development

This compound is recognized for its utility as an ionic liquid and a phase transfer catalyst, making it a valuable tool in various chemical processes.

As an Ionic Liquid: Ionic liquids are salts that are liquid at low temperatures, often below 100°C. This compound's properties as an ionic liquid, such as its low vapor pressure, thermal stability, and tunable solvency, make it a safer and more environmentally friendly alternative to traditional volatile organic solvents in high-temperature reactions.

In Organic Synthesis: This compound is frequently employed as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), which can significantly accelerate reaction rates and improve yields in processes like alkylations, oxidations, and reductions. This catalytic activity is particularly beneficial in the synthesis of pharmaceutical and agrochemical intermediates where efficiency and product purity are critical.

In Electrochemical Applications: The ionic nature of this compound allows it to serve as an electrolyte in electrochemical cells. Its use can enhance the efficiency of energy storage systems, including batteries and supercapacitors. In studies of electrochemical hydrogenation, it has been observed to thicken the electrical double layer.

Conceptual Workflow: Synthesis and Application in Catalysis

The following diagram illustrates the logical flow from the synthesis of this compound to its application as a phase transfer catalyst in a biphasic reaction system.

Caption: Synthesis of this compound and its role in phase transfer catalysis.

References

Unveiling the Solubility Profile of 1-Ethylpyridinium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the solubility of 1-Ethylpyridinium bromide, a versatile ionic liquid, within a range of common organic solvents. Understanding the solubility of this compound is paramount for its effective application in diverse fields, including organic synthesis, catalysis, and electrochemistry. This document provides a consolidated resource of available quantitative data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Core Data Presentation: Solubility of this compound

Despite its acknowledged broad utility, publicly available quantitative data on the solubility of this compound in various organic solvents remains limited. General descriptions often refer to its "excellent solubility" in a range of solvents.[1] One supplier notes its melting point in acetone, suggesting some degree of solubility, and describes its water solubility as "almost transparency."[2][3][4][5] However, for the practical application and design of experiments, precise numerical data is essential.

To address this, the following table summarizes the available qualitative and indicative solubility information for this compound in several key organic solvents. It is important to note that the absence of specific quantitative values (e.g., in g/100 mL or mol/L) in the reviewed literature necessitates a cautious approach. Researchers are strongly encouraged to determine solubility experimentally for their specific applications and conditions.

| Organic Solvent | Chemical Formula | Qualitative/Indicative Solubility | Notes |

| Acetone | C₃H₆O | Soluble | A melting point of 120-121 °C is reported in acetone, implying solubility.[2] |

| Water | H₂O | "Almost transparency" | Indicates high solubility.[2][3][4][5] |

Further research is ongoing to populate this table with precise, quantitative solubility data.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. The following outlines a general experimental protocol for determining the solubility of an ionic liquid like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Prepare several such vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and the ionic liquid and should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted samples using a calibrated analytical instrument. For a compound like this compound which contains a pyridinium ring, UV-Vis spectrophotometry is a suitable method. High-Performance Liquid Chromatography (HPLC) can also be employed for accurate quantification.[6]

-

Prepare a calibration curve by measuring the absorbance or peak area of a series of standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. As more quantitative data becomes available, this document will be updated to provide a more comprehensive resource for the scientific community.

References

1-Ethylpyridinium Bromide: A Comprehensive Technical Guide to its Melting Point and Thermal Stability

For Immediate Release

This technical guide provides an in-depth analysis of the melting point and thermal stability of 1-Ethylpyridinium bromide (C₇H₁₀BrN), a quaternary ammonium salt with applications as an ionic liquid and a reactive intermediate.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations to support advanced research and development activities.

Core Physicochemical Properties

This compound is a white to almost white crystalline solid that is hygroscopic. It is recognized for its utility in various chemical processes due to its properties as an ionic liquid, which include low vapor pressure, enhanced thermal stability, and tunable solvency.[1]

Data Presentation: Melting Point and Thermodynamic Data

The melting point and other thermodynamic properties of this compound have been determined by various analytical methods. The data is summarized in the table below for clear comparison.

| Parameter | Value | Method | Reference |

| Melting Point | 118.0 to 122.0 °C | Not Specified | TCI |

| Melting Point | 120 - 121 °C | Not Specified | ChemicalBook |

| Melting Point | 120 °C | Not Specified | RoCo Global |

| Melting Temperature (Tₘ) | 391.31 ± 0.28 K (118.16 ± 0.28 °C) | Adiabatic Calorimetry | ACS Publications |

| Enthalpy of Fusion (ΔHfus) | 12.77 ± 0.09 kJ·mol⁻¹ | Adiabatic Calorimetry | ACS Publications |

| Entropy of Fusion (ΔSfus) | 32.63 ± 0.22 J·K⁻¹·mol⁻¹ | Adiabatic Calorimetry | ACS Publications |

Thermal Stability

This compound is stable under normal temperatures and pressures. However, at elevated temperatures, it undergoes thermal decomposition. Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrous gases.

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of ionic liquids. The onset of decomposition for pyridinium-based ionic liquids is typically observed at high temperatures.

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the quaternization reaction between pyridine and ethyl bromide.

Procedure:

-

To a round-bottom flask, add 4.0 moles of pyridine and 4.2 moles of ethyl bromide.

-

The reaction mixture is then subjected to combined ultrasound-microwave irradiation. The ultrasonic power is set to 1000 W and the microwave heating power to 800 W.

-

A cooling water condensation system is used to control the loss of volatile ethyl bromide.

-

The reaction temperature is maintained at 50 °C for a duration of 60 minutes.

-

Upon completion, the product, this compound, is obtained with a high yield.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and enthalpy of fusion.

General Procedure:

-

A small sample of this compound (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature program is initiated. A typical program involves an initial heating ramp to ensure the sample is in a known state, followed by a cooling cycle and a final heating cycle. A common heating and cooling rate is 10 °C/min.

-

The heat flow to the sample is measured as a function of temperature. The melting point is determined from the peak of the endothermic transition on the DSC thermogram during the second heating cycle.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition temperature of the compound.

General Procedure:

-

A small sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

-

The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere, typically nitrogen, to prevent oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 1-Ethylpyridinium Bromide: A Versatile Pyridinium Ionic Liquid

An Introduction to 1-Ethylpyridinium Bromide as a Pyridinium Ionic Liquid

This compound, with the CAS number 1906-79-2, is a quaternary ammonium salt that belongs to the pyridinium-based class of ionic liquids. Comprising a 1-ethylpyridinium cation and a bromide anion, this compound exists as a white to off-white crystalline powder at room temperature.[1][2][3][4] It is recognized for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4] As an ionic liquid, it possesses a unique set of properties including low vapor pressure, good thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, making it a versatile tool in various chemical applications.[5][6]

Physicochemical and Thermochemical Properties

The utility of this compound in diverse applications is underpinned by its distinct physicochemical and thermochemical characteristics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀BrN |

| Molecular Weight | 188.07 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 117-121 °C[2][7] |

| Water Solubility | Almost transparent[4] |

| Density (estimate) | 1.4194 g/cm³[8] |

| Refractive Index (estimate) | 1.6190[8] |

Thermochemical Data

Thermodynamic studies have been conducted to characterize the phase behavior of this compound. These properties are crucial for its application in processes involving temperature changes.

| Thermochemical Property | Value |

| Melting Temperature | 391.31 ± 0.28 K |

| Enthalpy of Fusion | 12.77 ± 0.09 kJ·mol⁻¹ |

| Entropy of Fusion | 32.63 ± 0.22 J·K⁻¹·mol⁻¹ |

Synthesis of this compound

This compound is typically synthesized via a quaternization reaction between pyridine and bromoethane.[9] A detailed experimental protocol for a one-step synthesis is provided below.

Experimental Protocol: One-Step Synthesis

This protocol details a method utilizing a combined ultrasound-microwave reactor to enhance the reaction rate.[4][6]

Materials:

-

Pyridine (4.0 mol)

-

Ethyl bromide (4.2 mol)

-

1000 mL round-bottom flask

-

Combined ultrasound-microwave reactor

-

Cooling water condensation system

Procedure:

-

Add 4.2 mol of ethyl bromide and 4.0 mol of pyridine to a 1000 mL round-bottom flask.

-

Place the reaction mixture in a combined ultrasound-microwave reactor.

-

Utilize a cooling water condensation system to control the loss of volatile bromoethane.

-

Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.

-

Maintain the reaction temperature at 50 °C for 60 minutes.

-

Upon completion of the reaction, the product, this compound, is obtained with a reported yield of 89%.[4][6]

Synthesis of this compound.

Applications in Research and Development

This compound has garnered significant attention for its utility in a wide array of applications, ranging from organic synthesis to electrochemistry.

Phase-Transfer Catalysis

As a phase-transfer catalyst, this compound facilitates the reaction between reactants present in immiscible phases, thereby accelerating reaction rates and improving yields.[5] This is particularly valuable in reactions such as alkylations, oxidations, and reductions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.[5]

Experimental Protocol: O-Alkylation of a Phenol (A Representative Example)

While a specific protocol for this compound was not found, the following is a general procedure for a phase-transfer catalyzed O-alkylation of a phenol, where a quaternary ammonium salt like this compound would be effective.

Materials:

-

Phenol derivative (e.g., 2-naphthol)

-

Alkylating agent (e.g., butyl bromide)

-

This compound (catalytic amount)

-

Aqueous solution of a strong base (e.g., 50% NaOH)

-

Organic solvent (e.g., toluene or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol derivative in the organic solvent.

-

Add the aqueous base solution and a catalytic amount of this compound.

-

Stir the biphasic mixture vigorously to ensure efficient mixing.

-

Add the alkylating agent to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Mechanism of Phase-Transfer Catalysis.

Electrochemistry

The ionic nature of this compound makes it a suitable candidate for use as an electrolyte in electrochemical devices.[10] It has been investigated as a component in electrolytes for zinc-bromine flow batteries.[11] In this application, it can act as a bromine-complexing agent, which helps to keep the bromine in a form that is easily manageable within the battery system.[12] This is crucial for the safety and efficiency of the battery.[13]

Organic Synthesis

Beyond its role as a catalyst, this compound can also serve as a reactive intermediate and a solvent in organic synthesis.[5] Its properties as an ionic liquid, such as low volatility and high thermal stability, make it a "greener" alternative to traditional volatile organic compounds (VOCs) in certain reactions.[5] It has been employed in electrochemical hydrogenation of aza-arenes, where it helps to thicken the electrical double layer.[14][15]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[16] The toxicological properties of this substance have not been fully investigated.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2] As it is hygroscopic, it should be kept in a tightly sealed container.[4]

Hazard Information

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra provide detailed information about the structure of the molecule. While a complete peak assignment was not found in the search results, typical chemical shifts for the protons and carbons in the 1-ethylpyridinium cation can be predicted based on known values for similar structures. The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm), with the protons ortho to the nitrogen being the most downfield. The ethyl group protons would appear more upfield, with the methylene protons (adjacent to the nitrogen) being more deshielded than the methyl protons. Similarly, the carbons of the pyridine ring would appear in the aromatic region of the ¹³C NMR spectrum, while the ethyl group carbons would be in the aliphatic region. A link to the ¹H NMR spectrum is available for reference.[13]

Conclusion

This compound is a versatile pyridinium ionic liquid with a wide range of applications in chemical synthesis and electrochemistry. Its utility as a phase-transfer catalyst, a "green" solvent, and an electrolyte component makes it a valuable compound for researchers and professionals in drug development and other scientific fields. While further research is needed to fully characterize its toxicological profile and to explore its full potential in various applications, the existing data highlights its significance as a functional material. Careful handling and adherence to safety protocols are essential when working with this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound(1906-79-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1906-79-2 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 1906-79-2 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chembk.com [chembk.com]

- 9. 1-Ethylpyridiniumbromid – Wikipedia [de.wikipedia.org]

- 10. roco.global [roco.global]

- 11. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 12. EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]

- 13. This compound(1906-79-2) 1H NMR [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ethylpyridinium bromide | C7H10BrN | CID 15927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-Ethylpyridinium Bromide: A Technical Guide

An In-depth Examination of NMR and IR Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethylpyridinium bromide, a quaternary ammonium compound with applications in various chemical and pharmaceutical contexts. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.15 | d | 5.6 | H-2, H-6 (ortho) |

| 8.55 | t | 7.8 | H-4 (para) |

| 8.10 | t | 6.7 | H-3, H-5 (meta) |

| 4.85 | q | 7.3 | -CH₂- (ethyl) |

| 1.65 | t | 7.3 | -CH₃ (ethyl) |

Solvent: D₂O

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.9 | C-4 (para) |

| 144.8 | C-2, C-6 (ortho) |

| 128.3 | C-3, C-5 (meta) |

| 58.5 | -CH₂- (ethyl) |

| 16.2 | -CH₃ (ethyl) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on the absorption of infrared radiation.

Table 3: Infrared (IR) Absorption Bands and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 2950 | C-H stretching (aromatic and aliphatic) |

| 1635 | C=C and C=N stretching (pyridinium ring) |

| 1485 | C-H bending (aliphatic) |

| 1180 | C-N stretching |

| 780 | C-H out-of-plane bending (aromatic) |

Sample Preparation: KBr pellet

Experimental Protocols

The following sections outline the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented.

Synthesis of this compound

This compound can be synthesized by the quaternization of pyridine with ethyl bromide. In a typical procedure, ethyl bromide is added to a solution of pyridine in a suitable solvent, such as acetonitrile or in the absence of a solvent. The reaction mixture is then stirred, often with heating, for a period to allow for the formation of the product. The resulting white precipitate of this compound is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.

NMR Data Acquisition

The NMR spectra were acquired on a standard NMR spectrometer. For ¹H NMR analysis, the sample was dissolved in deuterium oxide (D₂O). For ¹³C NMR analysis, the sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

IR Data Acquisition

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample of this compound was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the standard mid-IR range.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of an organic compound like this compound typically follows a systematic workflow that integrates data from various spectroscopic techniques.

Caption: Logical workflow for the spectroscopic analysis of an organic compound.

1-Ethylpyridinium Bromide: A Comprehensive Health and Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1-Ethylpyridinium bromide (CAS No. 1906-79-2), a quaternary ammonium salt belonging to the pyridinium class of ionic liquids. Due to its unique properties, including low vapor pressure and high thermal stability, it finds applications in various chemical syntheses and electrochemical systems.[1][2] This document collates essential data on its physical and chemical properties, hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] It is hygroscopic and should be stored under an inert atmosphere.[3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1906-79-2 | [4][5] |

| Molecular Formula | C₇H₁₀BrN | [4][5] |

| Molecular Weight | 188.07 g/mol | [1][4] |

| Appearance | White to almost white crystal or powder | [3] |

| Melting Point | 120-121 °C | [6] |

| Boiling Point | No data available | |

| Solubility in Water | Soluble | [7] |

| Purity | >98.0% (HPLC) | [5][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[5][7]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

Signal Word: Warning[5]

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands and face thoroughly after handling.[5]

-

P280: Wear protective gloves, eye protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332+P313: If skin irritation occurs: Get medical advice or attention.[5]

-

P337+P313: If eye irritation persists: Get medical advice or attention.[5]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[5]

Toxicological Information

While the toxicological properties of this compound have not been fully investigated, it is known to cause skin and eye irritation.[6][9] Studies on related pyridinium ionic liquids indicate that their toxicity is influenced by the length of the alkyl chain and the nature of the anion.[10][11] In general, pyridinium-based ionic liquids have shown higher toxicity in some biological systems compared to imidazolium-based ones.[11]

Quantitative Toxicity Data:

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are followed for assessing skin and eye irritation.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation.[15]

Methodology:

-

Animal Model: Healthy young adult albino rabbits are typically used.[15]

-

Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of shaved skin on the animal's back.[15] The site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[15]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[15]

-

Scoring: The severity of the skin reactions is scored according to a standardized scale. The mean scores for erythema and edema are used to calculate a primary irritation index.[15]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation.[16]

Methodology:

-

Animal Model: Healthy young adult albino rabbits are used.[16]

-

Application: A small amount (0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[16]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[16]

-

Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.[16]

Synthesis of this compound

A one-step synthesis method has been described:

-

Reactants: 4.2 mol of ethyl bromide and 4.0 mol of pyridine are added to a 1000 mL round-bottom flask.[4]

-

Reaction Conditions: The mixture is placed in a combined ultrasound-microwave reactor. The ultrasonic power is set to 1000 W, and the microwave heating power is set to 800 W. The reaction temperature is maintained at 50 °C for 60 minutes. A cooling water condensation system is used to prevent the loss of volatile bromoethane.[4]

-

Yield: This method reportedly yields 89% of 1-ethylpyridin-1-ium bromide.[4]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Handle in a well-ventilated area.[6]

-

Use a local exhaust system if dust or aerosols are generated.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Minimize dust generation and accumulation.[6]

-

Wash hands and face thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible substances such as strong oxidizing agents.[6]

-

As the substance is hygroscopic, store under an inert gas.[4]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [6] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse. | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [6] |

| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get medical aid. | [6] |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust. Ensure adequate ventilation.[6]

-

Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. Clean up spills immediately.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[6]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, and bromine fumes.[6]

-

Firefighting Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Visualized Workflows and Relationships

To further aid in the safe handling and understanding of this compound, the following diagrams illustrate key logical workflows and relationships.

References

- 1. nbinno.com [nbinno.com]

- 2. roco.global [roco.global]

- 3. This compound - Starshinechemical [starshinechemical.com]

- 4. This compound | 1906-79-2 [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound(1906-79-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Ethylpyridinium bromide | C7H10BrN | CID 15927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1906-79-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. iolitec.de [iolitec.de]

- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 11. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro cytotoxicities of ionic liquids: effect of cation rings, functional groups, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Skin irritation: Reference chemicals data bank - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eye irritation: Reference chemicals data bank - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 1-Ethylpyridinium Bromide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1-Ethylpyridinium bromide (CAS No: 1906-79-2), a versatile ionic liquid with significant applications in electrochemistry, organic synthesis, and materials science. This document outlines commercial suppliers, purity specifications, and detailed experimental protocols for quality assessment, designed to assist researchers and drug development professionals in sourcing and utilizing this compound effectively.

Introduction to this compound

This compound, a quaternary pyridinium salt, is a room temperature ionic liquid that has garnered considerable attention for its unique physicochemical properties. Its low volatility, high thermal stability, and excellent solubility in various solvents make it a valuable component in diverse chemical processes. In the realm of pharmaceutical and drug development, its utility as a phase transfer catalyst and a reagent in the synthesis of complex molecules is particularly noteworthy.[1] High purity is paramount in these applications to ensure reproducibility and avoid unwanted side reactions.

Commercial Suppliers and Specifications

Sourcing high-purity this compound is crucial for achieving reliable and reproducible results in research and manufacturing. A number of chemical suppliers offer this compound in various grades and quantities. The following table summarizes the specifications from several prominent commercial vendors.

| Supplier | Product Number | Purity Specification | Analytical Method(s) | Appearance |

| TCI Chemicals | E0171 | >98.0% | HPLC, Titration | White to Almost white powder to crystal |

| Chem-Impex | 01962 | ≥99% | HPLC | White to pale yellow or off-white solid |

| RoCo Global | - | >99% | Not Specified | Not Specified |

| Thermo Scientific Chemicals | A17911.14 | ≥98.0 to ≤102.0% | Titration (ex Bromide) | White to pale cream powder |

| Conforms | FTIR | |||

| ≤3.5% | Karl Fischer (Water Content) | |||

| LY Global chemicals co.,ltd (via ChemicalBook) | - | 98.0% min | Not Specified | Not Specified |

| Henan Fengda Chemical Co., Ltd. (via ChemicalBook) | - | 99% | Not Specified | Not Specified |

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is a critical step before its use in any application. The following section details the methodologies for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. The following is a representative protocol.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Newcrom AH column (4.6 x 100 mm, 5 µm, 100 Å) or equivalent.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Ammonium formate.

-

This compound reference standard.

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of water, acetonitrile, and ammonium formate. The exact ratio should be optimized for the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: ELSD or UV detector at an appropriate wavelength.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using the calibration curve for quantification.

Water Content Determination by Karl Fischer Titration

Due to the hygroscopic nature of many ionic liquids, determining the water content is essential.[2]

Objective: To quantify the amount of water present in a sample of this compound.

Instrumentation and Reagents:

-

Karl Fischer titrator (volumetric or coulometric).

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5).

-

Anhydrous methanol or a specialized Karl Fischer solvent.

-

Water standard for titer determination.

Procedure:

-

Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a water standard. This should be performed in triplicate to ensure accuracy.

-

Sample Analysis: Accurately weigh a sample of this compound and dissolve it in the anhydrous solvent in the titration vessel.

-

Titration: Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached. The instrument will automatically calculate the water content.

-

Reporting: Report the water content as a percentage by weight.

Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and reliable method for confirming the identity of a compound by analyzing its vibrational modes.

Objective: To obtain an infrared spectrum of this compound and compare it to a reference spectrum to confirm its identity.

Instrumentation:

-

Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The presence of characteristic peaks for the pyridinium ring and the ethyl group will confirm the identity of the compound. Key vibrational bands for pyridinium salts include C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching of the pyridinium ring (~1630-1580 cm⁻¹), and C-H out-of-plane bending (~750 cm⁻¹).[3][4]

Experimental and Logical Workflows

Quality Control Workflow for Incoming Material

The following diagram illustrates a typical workflow for the quality control of newly received high-purity this compound.

References

Methodological & Application

Application Notes and Protocols: 1-Ethylpyridinium Bromide as a Battery Electrolyte Component

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyridinium bromide ([C2Py]Br), a quaternary ammonium salt, has emerged as a significant ionic liquid and electrolyte additive, particularly in the field of energy storage. Its primary application in batteries is as a bromine complexing agent (BCA) in redox flow batteries, such as zinc-bromine (Zn-Br₂) and hydrogen-bromine (H₂-Br₂) systems.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in battery research.

As an electrolyte component, this compound serves to enhance the safety and efficiency of energy storage systems.[4][5][6] In bromine-based flow batteries, it complexes with elemental bromine to form a dense, oily polybromide phase that is immiscible with the aqueous electrolyte.[3][7] This sequestration of bromine is crucial for mitigating bromine vapor pressure and preventing the self-discharge of the battery, which can occur if bromine migrates to the anode.[2][3]

Physicochemical Properties

This compound is a white to off-white solid at room temperature with a melting point of approximately 118-120°C.[8][9] It is hygroscopic and should be stored in a dry environment.[10]

| Property | Value | References |

| CAS Number | 1906-79-2 | [8][9] |

| Molecular Formula | C₇H₁₀BrN | [8][9] |

| Molecular Weight | 188.07 g/mol | [8][9] |

| Melting Point | ~118-120 °C | [8][9] |

| Purity | >98% (typically) | [6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water and polar organic solvents | [9] |

Applications in Battery Systems

The primary role of this compound in batteries is as a bromine complexing agent in redox flow batteries.

Zinc-Bromine Redox Flow Battery (Zn-Br₂ RFB)

In a Zn-Br₂ RFB, the electrolyte typically consists of an aqueous solution of zinc bromide. During charging, zinc metal is plated on the negative electrode, and bromide ions are oxidized to bromine at the positive electrode.[3][7] this compound is added to the electrolyte to capture the generated bromine.[2][3]

Mechanism of Action: The [C₂Py]⁺ cation reacts with bromide (Br⁻) and bromine (Br₂) to form a polybromide ionic liquid phase. This phase is denser than the aqueous electrolyte and separates, effectively lowering the concentration of free bromine in the aqueous phase.[3] This reduces bromine crossover to the zinc electrode, which in turn minimizes self-discharge and improves the coulombic efficiency of the battery.[2]

Hydrogen-Bromine Redox Flow Battery (H₂-Br₂ RFB)

Similar to the Zn-Br₂ system, this compound is used in H₂-Br₂ RFBs to complex with the bromine generated at the positive electrode during charging.[9] This enhances the safety of the system by reducing the vapor pressure of bromine. However, it has been observed that the formation of the polybromide phase can lead to increased ohmic overvoltages. This is attributed to the lower conductivity of the fused salt phase compared to the aqueous electrolyte and potential interactions of the [C₂Py]⁺ cation with the proton exchange membrane.[11]

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance of electrolytes containing this compound.

Table 1: Ionic Conductivity of Electrolyte Phases in a H₂-Br₂ Flow Battery System

| Electrolyte Phase | Composition | Conductivity | Reference |

| Aqueous Phase | HBr/Br₂/H₂O with [C₂Py]Br | High (not specified) | [11] |

| Fused Salt Phase | [C₂Py]⁺ and polybromides | ~10 times lower than aqueous phase | [11] |

Table 2: Cycling Performance of a H₂-Br₂ Flow Battery with [C₂Py]Br

| Parameter | Condition | Value | Reference |

| Theoretical Capacity | Bromine electrolyte with [C₂Py]Br | 179.6 A h L⁻¹ | [11] |

| Available Capacity | Long-term cycling | ~30% of theoretical | [11] |

| Key Observation | Increased ohmic overvoltages | Attributed to [C₂Py]⁺ interaction with membrane and low conductivity of fused salt | [11] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Menshutkin Reaction

This protocol describes the synthesis of this compound from pyridine and bromoethane.[1][13]

Materials:

-

Pyridine

-

Bromoethane

-

Acetonitrile (or other suitable polar solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Diethyl ether (for washing)

-

Recrystallization solvent (e.g., ethanol/diethyl ether mixture)

Procedure:

-

In a round-bottom flask, dissolve pyridine in acetonitrile.

-

Slowly add an equimolar amount of bromoethane to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary (e.g., 24 hours), and should be monitored by techniques like TLC or NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

-